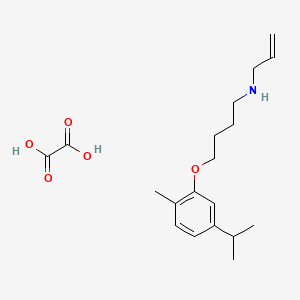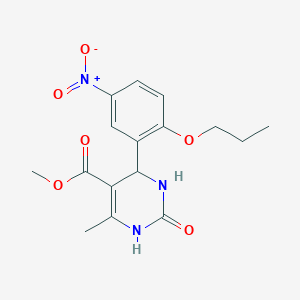![molecular formula C22H27NO6 B4004472 Oxalic acid;4-[4-(2-phenylphenoxy)butyl]morpholine](/img/structure/B4004472.png)
Oxalic acid;4-[4-(2-phenylphenoxy)butyl]morpholine
Descripción general
Descripción
Oxalic acid;4-[4-(2-phenylphenoxy)butyl]morpholine is a complex organic compound that combines the properties of oxalic acid and a morpholine derivative. . The morpholine derivative, 4-[4-(2-phenylphenoxy)butyl]morpholine, is a compound that features a morpholine ring attached to a butyl chain, which is further connected to a biphenyl ether group. This unique structure imparts specific chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.
Métodos De Preparación
The synthesis of oxalic acid;4-[4-(2-phenylphenoxy)butyl]morpholine typically involves multiple steps, starting with the preparation of the morpholine derivative. The synthetic route may include the following steps:
Synthesis of 4-(2-phenylphenoxy)butyl bromide: This can be achieved by reacting 2-phenylphenol with 1,4-dibromobutane in the presence of a base such as potassium carbonate.
Formation of 4-[4-(2-phenylphenoxy)butyl]morpholine: The bromide intermediate is then reacted with morpholine under reflux conditions to form the desired morpholine derivative.
Combination with oxalic acid: Finally, the morpholine derivative is combined with oxalic acid under appropriate conditions to form the final compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Análisis De Reacciones Químicas
Oxalic acid;4-[4-(2-phenylphenoxy)butyl]morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific groups within the molecule. Common reagents for these reactions include alkyl halides and nucleophiles such as amines or thiols.
The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
Oxalic acid;4-[4-(2-phenylphenoxy)butyl]morpholine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a reagent in organic synthesis, particularly in the formation of complex molecules and as a catalyst in certain reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug delivery systems and as a component of pharmaceutical formulations.
Industry: The compound is used in the production of specialty chemicals, polymers, and as an additive in various industrial processes.
Mecanismo De Acción
The mechanism of action of oxalic acid;4-[4-(2-phenylphenoxy)butyl]morpholine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to the accumulation or depletion of specific metabolites. Additionally, its structural features allow it to interact with cell membranes, potentially affecting cell signaling and transport processes.
Comparación Con Compuestos Similares
Oxalic acid;4-[4-(2-phenylphenoxy)butyl]morpholine can be compared with other similar compounds, such as:
Oxalic acid derivatives: These compounds share the oxalic acid moiety but differ in their attached functional groups, leading to variations in their chemical and physical properties.
Morpholine derivatives: Compounds with different substituents on the morpholine ring can exhibit distinct biological activities and applications.
Biphenyl ether compounds: These compounds have the biphenyl ether structure but may have different substituents, affecting their reactivity and uses.
The uniqueness of this compound lies in its combination of these structural features, which imparts specific properties and applications not found in other similar compounds.
Propiedades
IUPAC Name |
oxalic acid;4-[4-(2-phenylphenoxy)butyl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO2.C2H2O4/c1-2-8-18(9-3-1)19-10-4-5-11-20(19)23-15-7-6-12-21-13-16-22-17-14-21;3-1(4)2(5)6/h1-5,8-11H,6-7,12-17H2;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDNNFAVMEKABBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCCOC2=CC=CC=C2C3=CC=CC=C3.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(4-methyl-2-nitrophenoxy)ethyl]-2-propen-1-amine oxalate](/img/structure/B4004391.png)
![1-[4-(2-chloro-5-methylphenoxy)butyl]-3-methylpiperidine](/img/structure/B4004416.png)

![2-methoxyethyl 2-(2-chloro-6-fluorobenzylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B4004427.png)
![2-[[4-benzyl-5-[(2-methylphenoxy)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(1,3-thiazol-2-yl)propanamide](/img/structure/B4004437.png)
![1-{2-[2-(2-allyl-4-methylphenoxy)ethoxy]ethyl}-4-methylpiperazine oxalate](/img/structure/B4004456.png)
amine oxalate](/img/structure/B4004464.png)

![N-[2-(2-bromo-4-chlorophenoxy)ethyl]-3-methoxypropan-1-amine;oxalic acid](/img/structure/B4004487.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-phenylbutanamide](/img/structure/B4004508.png)
![2-[(4,5-dibenzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(1,3-thiazol-2-yl)propanamide](/img/structure/B4004510.png)
![N-[2-[2-(2-tert-butyl-5-methylphenoxy)ethoxy]ethyl]-3-methoxypropan-1-amine;oxalic acid](/img/structure/B4004517.png)
![3-(2,4-dichlorophenyl)-5-[(5-methyl-2-furyl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4004521.png)
